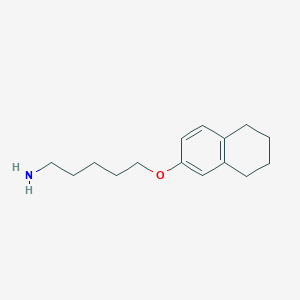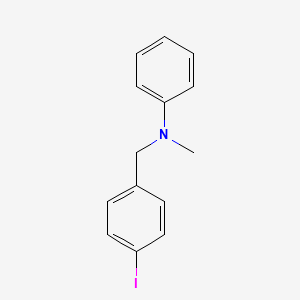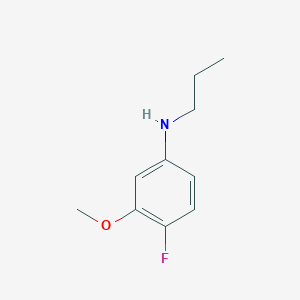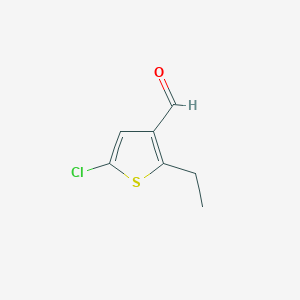
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine is an organic compound that features a naphthalene ring system with an amine group attached via a pentan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ol.
Etherification: The hydroxyl group of 5,6,7,8-tetrahydronaphthalen-2-ol is converted to an ether using a suitable alkylating agent such as 1-bromopentane under basic conditions.
Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group at the terminal position of the pentane chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Mécanisme D'action
The mechanism of action of 5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine: This compound is similar but lacks the pentan-1-amine chain.
2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetic acid: This compound has an acetic acid group instead of the amine group.
Uniqueness
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine is unique due to its specific structure, which combines the naphthalene ring system with a pentan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
5-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pentan-1-amine |
InChI |
InChI=1S/C15H23NO/c16-10-4-1-5-11-17-15-9-8-13-6-2-3-7-14(13)12-15/h8-9,12H,1-7,10-11,16H2 |
Clé InChI |
ZJTUPDSFYBBNCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)OCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)





![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)



![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
